molecular formula C22H31N5O B6460691 3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2549014-83-5

3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6460691
CAS No.: 2549014-83-5
M. Wt: 381.5 g/mol
InChI Key: AXIXFKGATLUTIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (pyridine and piperazine), followed by their functionalization and coupling . The exact synthetic route would depend on the desired substitution pattern and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group (-C≡N). It also contains piperazine rings, which are six-membered rings containing two nitrogen atoms. The presence of these functional groups can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the carbonitrile group, and the piperazine rings. For example, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The carbonitrile group is polar and can undergo various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Given the complexity of this compound and the presence of several functional groups that are common in medicinal chemistry, it could be interesting to explore its potential biological activity. This could involve testing the compound in various biological assays to determine its activity against different targets .

Properties

IUPAC Name

3-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-7-11-27(12-8-20)22-6-5-9-24-21(22)18-23/h5-6,9,19-20H,7-8,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXFKGATLUTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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